

Application of 4-Fluoro-3-nitroaniline in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 4-Fluoro-3-nitroaniline

Cat. No.: B182485

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Abstract

4-Fluoro-3-nitroaniline is a versatile chemical building block crucial for the synthesis of a wide range of pharmaceutical intermediates.[1][2] Its unique molecular structure, featuring an aniline ring activated by a nitro group and functionalized with a fluorine atom, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving **4-Fluoro-3-nitroaniline**, including Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group for diamine synthesis, and subsequent cyclization to form heterocyclic systems like benzimidazoles. These intermediates are pivotal in the development of therapeutic agents, including kinase inhibitors.[3][4]

Introduction

4-Fluoro-3-nitroaniline (CAS: 364-76-1) is a yellow crystalline solid that serves as a key raw material in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2][5] The molecule's reactivity is governed by its distinct functional groups:

- **Amino Group (-NH₂):** A versatile handle for diazotization, acylation, and alkylation reactions. It is an ortho-, para-directing activating group.
- **Nitro Group (-NO₂):** A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It can be readily reduced to form a primary amine, opening pathways to diamine-based structures.

- Fluorine Atom (-F): Positioned ortho to the nitro group and para to the amino group, it is an excellent leaving group in S_NAr reactions due to the strong activation by the nitro group.

This combination of functional groups makes **4-Fluoro-3-nitroaniline** a strategic precursor for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).^{[1][6]}

Physicochemical Properties and Safety Data

Proper handling and storage are essential for maintaining the integrity of **4-Fluoro-3-nitroaniline** and ensuring laboratory safety.

Table 1: Physicochemical Data for **4-Fluoro-3-nitroaniline**

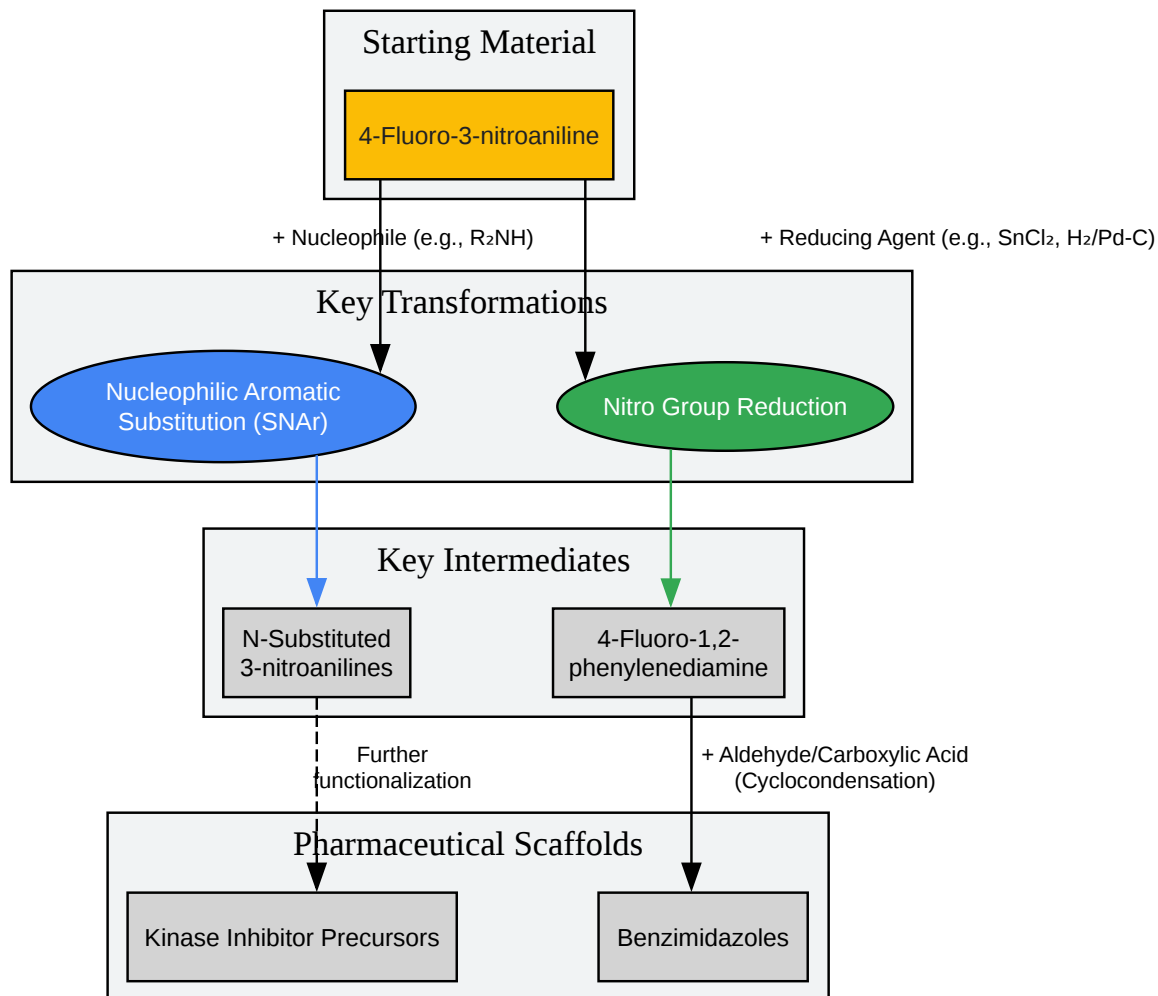
Property	Value	Reference
CAS Number	364-76-1	[5]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[7][8]
Molecular Weight	156.11 g/mol	[8]
Appearance	Yellow crystalline powder/solid	[5]
Melting Point	94-99 °C	[5][8]
Boiling Point	331.3 °C at 760 mmHg	[5]
Density	~1.45 g/cm ³	[5]
Solubility	Insoluble in water; Soluble in organic solvents	[5][7]
Purity	≥98.0% (Medicine Grade)	[5][7]

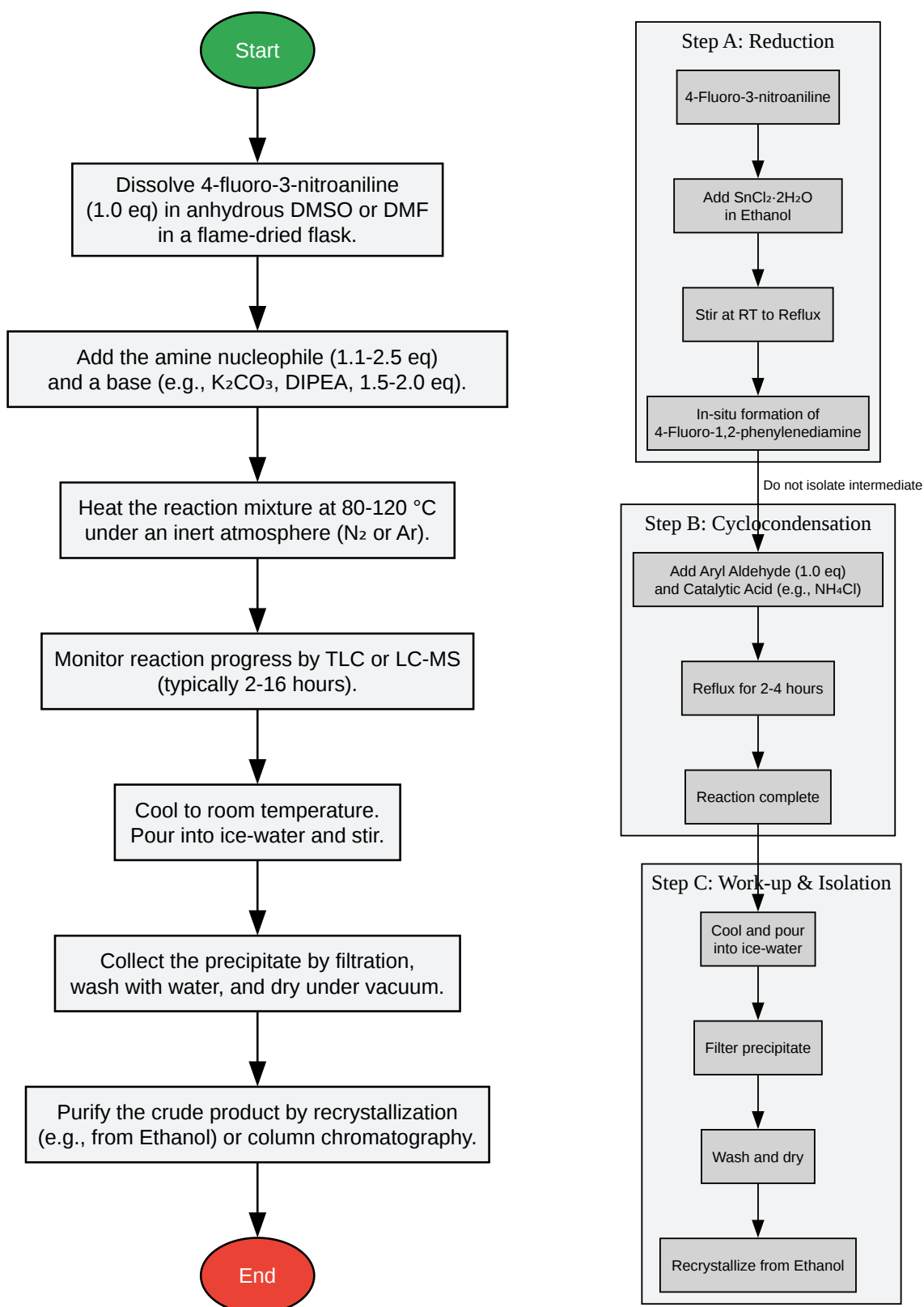
Table 2: Safety and Handling Information

Parameter	Information	Reference
Hazard Codes	Xn (Harmful)	[5]
Risk Statements	R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)	[5]
Safety Statements	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)	[5]
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.	[5]
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[5]

Key Synthetic Applications and Protocols

The strategic placement of the functional groups in **4-Fluoro-3-nitroaniline** enables several key transformations crucial for building pharmaceutical intermediates.





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